[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea
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Overview
Description
[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea is a compound that combines the unique properties of fluorine, boron, and thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea typically involves a multi-step process:
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Formation of the Boronic Ester: : The initial step involves the preparation of the boronic ester. This can be achieved by reacting 2-fluoro-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate and a palladium catalyst under Suzuki coupling conditions .
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Introduction of the Thiourea Group: This is typically done by reacting the boronic ester with thiourea in the presence of a suitable solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form amines.
Coupling Reactions: The boronic ester group can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include sulfonyl derivatives.
Reduction: Products include amines.
Coupling: Products include biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea is used as a building block in organic synthesis. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. The thiourea group can interact with biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It can also be employed in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea involves its interaction with molecular targets through its functional groups. The fluorine atom can form strong hydrogen bonds and enhance the compound’s binding affinity to biological targets. The thiourea group can act as a nucleophile, participating in various biochemical reactions. The boronic ester group can undergo transesterification reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
- [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl morpholine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea is unique due to the presence of the thiourea group, which imparts distinct reactivity and potential biological activity. The combination of fluorine, boron, and thiourea groups in a single molecule provides a versatile platform for various applications in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFN2O2S/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(9(15)7-8)17-11(16)20/h5-7H,1-4H3,(H3,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNZBGLIOLEBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=S)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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